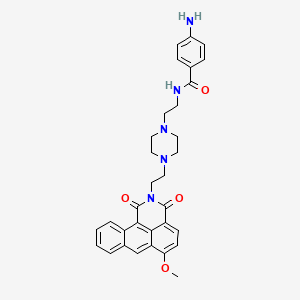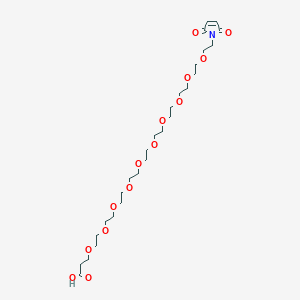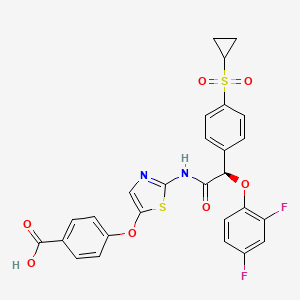
Glucokinase activator 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucokinase activator 1 is a compound designed to enhance the activity of glucokinase, an enzyme that plays a crucial role in glucose homeostasis. Glucokinase acts as a glucose sensor in pancreatic beta cells and hepatocytes, facilitating insulin secretion and glycogen synthesis, respectively . The development of glucokinase activators has been driven by the need to find effective treatments for type 2 diabetes mellitus, a condition characterized by impaired glucose regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glucokinase activator 1 typically involves multiple steps, including the formation of key intermediates and the use of protective groups. One common synthetic route includes the conversion of a compound of formula (II) into a compound of formula (III) using alkyl or alkylidene groups to form acyclic or cyclic ketal protective groups . The process may also involve asymmetric hydrogenation and other complex organic reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Glucokinase activator 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Glucokinase activator 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study enzyme activation and kinetics.
Biology: Investigated for its role in cellular glucose sensing and metabolism.
Industry: Utilized in the development of new drugs and therapeutic strategies for metabolic disorders.
Wirkmechanismus
The mechanism of action of glucokinase activator 1 involves binding to a specific site on the glucokinase enzyme, enhancing its affinity for glucose and increasing its catalytic activity. This activation leads to improved glucose sensing and insulin secretion in pancreatic beta cells and enhanced glycogen synthesis in hepatocytes . The molecular targets include the active site of glucokinase and various signaling pathways involved in glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
- Dorzagliatin
- TTP399
- Piragliatin
Eigenschaften
Molekularformel |
C27H20F2N2O7S2 |
|---|---|
Molekulargewicht |
586.6 g/mol |
IUPAC-Name |
4-[[2-[[(2R)-2-(4-cyclopropylsulfonylphenyl)-2-(2,4-difluorophenoxy)acetyl]amino]-1,3-thiazol-5-yl]oxy]benzoic acid |
InChI |
InChI=1S/C27H20F2N2O7S2/c28-17-5-12-22(21(29)13-17)38-24(15-3-8-19(9-4-15)40(35,36)20-10-11-20)25(32)31-27-30-14-23(39-27)37-18-6-1-16(2-7-18)26(33)34/h1-9,12-14,20,24H,10-11H2,(H,33,34)(H,30,31,32)/t24-/m1/s1 |
InChI-Schlüssel |
XJFUEUNGZVAEIX-XMMPIXPASA-N |
Isomerische SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)[C@H](C(=O)NC3=NC=C(S3)OC4=CC=C(C=C4)C(=O)O)OC5=C(C=C(C=C5)F)F |
Kanonische SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)C(C(=O)NC3=NC=C(S3)OC4=CC=C(C=C4)C(=O)O)OC5=C(C=C(C=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B11931200.png)
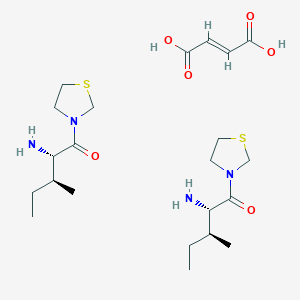
![(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B11931220.png)
![5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B11931224.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)
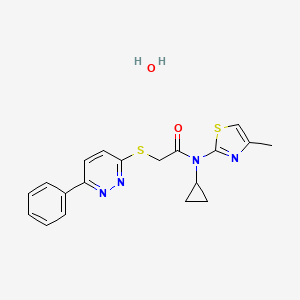
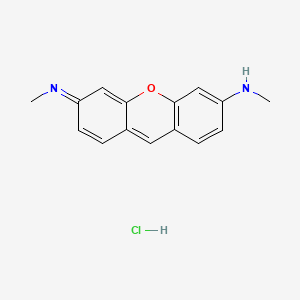

![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)

![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)
